molecular formula C6H13NO2 B13040681 4-(2-Aminoethyl)tetrahydrofuran-3-ol

4-(2-Aminoethyl)tetrahydrofuran-3-ol

Cat. No.: B13040681
M. Wt: 131.17 g/mol
InChI Key: BDSBFIFRKYDPOQ-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)tetrahydrofuran-3-ol is a tetrahydrofuran derivative featuring a hydroxyl group at the 3-position and a 2-aminoethyl substituent at the 4-position. The aminoethyl group introduces a primary amine, enhancing hydrophilicity and enabling participation in hydrogen bonding or covalent conjugation reactions.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

4-(2-aminoethyl)oxolan-3-ol

InChI

InChI=1S/C6H13NO2/c7-2-1-5-3-9-4-6(5)8/h5-6,8H,1-4,7H2

InChI Key

BDSBFIFRKYDPOQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with tetrahydrofuran, which is commercially available.

    Functional Group Introduction: The introduction of the aminoethyl group can be achieved through a nucleophilic substitution reaction. This involves the reaction of tetrahydrofuran with ethylenediamine under controlled conditions.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through a hydroxylation reaction, which involves the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of 4-(2-Aminoethyl)tetrahydrofuran-3-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to form a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ethylenediamine, halogenated compounds.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

4-(2-Aminoethyl)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and electrostatic interactions with target molecules. This can lead to the inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydrofuran Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
4-(2-Aminoethyl)tetrahydrofuran-3-ol 3-OH, 4-(2-aminoethyl) C₆H₁₃NO₂ Theoretical: Polar due to -OH and -NH₂; potential as a bifunctional building block N/A
5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one (2) Thiadiazole ring at C2 C₆H₉N₃O₂S Synthesized via reflux; heterocyclic scaffold for bioactive molecules
trans-2-Methyltetrahydrofuran-3-ol acetate (43) 3-OAc, 2-CH₃ C₇H₁₂O₃ Lipophilic (acetate ester); m.p. 173°C; used in stereochemical studies
Tetrahydrofuran-3-ylamine hydrochloride 3-NH₂ (as HCl salt) C₄H₁₀ClNO Hydrochloride salt enhances aqueous solubility; amine for conjugation
(2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-(pent-4-yn-1-yloxy)tetrahydrofuran-3-ol (33) Purine base, hydroxymethyl, pentynyloxy C₁₅H₂₀N₆O₄ Nucleoside analog; modified for antiviral or enzymatic studies
(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol (50) Silyl-protected hydroxyl groups C₂₂H₃₉N₅O₃Si₂ Protected nucleoside for controlled synthesis

Substituent Effects on Reactivity and Solubility

  • Aminoethyl vs. The free amine (vs. hydrochloride salt) may lower solubility in aqueous media but improve compatibility with organic solvents.
  • Hydroxyl vs. Ester/Acetate: The hydroxyl group in the target compound contrasts with the acetate in trans-2-methyltetrahydrofuran-3-ol acetate (). The latter’s ester group increases lipophilicity (logP ~1.5 estimated), whereas the hydroxyl and aminoethyl groups in the target compound favor hydrophilicity.

Stereochemical Considerations

  • Stereoisomerism: highlights the importance of stereochemistry in trans-2-methyltetrahydrofuran-3-ol, where the trans-configuration influences physical properties (e.g., melting point). Similarly, the stereochemistry of the aminoethyl group in the target compound could affect its interactions in chiral environments.

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